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N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Catalog No.
S991614
CAS No.
53267-94-0
M.F
C27H44N2O5
M. Wt
476.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxypheny...

CAS Number

53267-94-0

Product Name

N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C27H44N2O5

Molecular Weight

476.6 g/mol

InChI

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1

InChI Key

QUKLMYRLRRACCN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2

N-cyclohexylcyclohexanamine, also known as (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a secondary amine characterized by its unique molecular structure that includes cyclohexyl groups and an amino acid moiety. The compound has a molecular formula of C12_{12}H23_{23}N and a molecular weight of approximately 181.3177 g/mol. It typically appears as a colorless to pale yellow liquid with a faint fishy odor, which is common among amines, and has limited solubility in water (approximately 1 g/L at 20°C) with a boiling point around 256°C .

Boc-Tyr(Me)-OH DCHA itself doesn't have a specific mechanism of action. It functions as a building block to incorporate a methylated tyrosine unit into a peptide chain. The final peptide containing the modified tyrosine may have its own biological activity depending on the sequence and its target in the body [].

  • Wear gloves and protective clothing to avoid skin contact.
  • Work in a well-ventilated fume hood, as some organic solvents used in peptide synthesis might be harmful if inhaled.
  • Refer to the safety data sheet (SDS) provided by the supplier for specific handling and disposal instructions.

Substrate for Solid-Phase Peptide Synthesis (SPPS)

Boc-Tyr(Me)-OH DCHA functions as a protected amino acid building block. The N-terminus (amino group) is protected by a Boc (tert-Butyloxycarbonyl) group, while the side chain hydroxyl group of tyrosine is unprotected. The key feature is the N-methylation on the tyrosine side chain (denoted by "Me"). This modification allows for the incorporation of a methyl group into the final peptide product, potentially impacting its function or stability.

During SPPS, Boc-Tyr(Me)-OH DCHA is attached to a growing peptide chain on a solid support. The Boc protecting group is then selectively removed using an appropriate deprotection reagent, allowing the next amino acid to be coupled. This cycle of coupling and deprotection is repeated until the desired peptide sequence is obtained.

The N-methylation of tyrosine in Boc-Tyr(Me)-OH DCHA serves various purposes in peptide research:

  • Study Protein Function

    N-methylation can mimic protein phosphorylation, a cellular process that regulates protein activity. By incorporating N-methylated tyrosine residues, researchers can investigate how methylation affects protein function and signaling pathways [].

  • Improved Peptide Stability

    Methylation can enhance the stability of peptides against enzymatic degradation. This is because the methyl group hinders the action of proteases, enzymes that break down proteins [].

  • Probe for Protein-Protein Interactions

    N-methylated tyrosine can serve as a probe to study protein-protein interactions. By strategically placing the modification within a peptide sequence, researchers can gain insights into how proteins bind to each other [].

Typical of secondary amines, including:

  • Oxidation: This compound can be oxidized to form corresponding oxides using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The nitrogen atom can participate in nucleophilic substitution reactions where the Boc (tert-butyloxycarbonyl) group is replaced by other functional groups .

The major products formed from these reactions include Boc-protected derivatives and deprotected amino acids, depending on the reagents and conditions used .

N-cyclohexylcyclohexanamine can be synthesized through several methods:

  • Boc protection method: The synthesis often begins with beta-cyclohexyl-D-alanine reacted with tert-butoxycarbonyl anhydride in the presence of a base like triethylamine to facilitate the formation of the Boc-protected amino acid.
  • Catalytic hydrogenation: Another method involves the catalytic hydrogenation of aniline using catalysts such as ruthenium or palladium, which yields cyclohexylamine and subsequently dicyclohexylamine .
  • Reductive amination: This involves the reaction of cyclohexanone with ammonia or cyclohexylamine under hydrogen pressure, leading to the formation of dicyclohexylamine .

N-cyclohexylcyclohexanamine has various applications across multiple industries:

  • Chemistry: It serves as a building block in peptide synthesis and other complex organic molecules.
  • Biology: The compound is utilized in studying enzyme-substrate interactions and protein folding.
  • Medicine: It acts as an intermediate in synthesizing pharmaceutical compounds targeting specific enzymes.
  • Industry:

Several compounds share structural similarities with N-cyclohexylcyclohexanamine:

Compound NameStructure FeaturesUnique Properties
DicyclohexylamineContains two cyclohexyl groupsUsed in rubber production; higher boiling point
CyclohexylamineA primary amine; simpler structureMore soluble than N-cyclohexylcyclohexanamine
N,N-DimethylcyclohexylamineMethyl substitutions on nitrogenIncreased basicity; different reactivity
Boc-beta-cyclohexyl-L-alanineBoc-protected amino acidUsed in peptide synthesis; unique stereochemistry
Boc-alpha-cyclohexyl-D-glycineAnother protected amino acidStructural differences influence reactivity

N-cyclohexylcyclohexanamine's uniqueness lies in its dual cyclohexyl structure, which enhances its hydrophobic properties and reactivity compared to simpler amines like cyclohexylamine. This structural complexity allows for diverse applications in industrial chemistry and pharmaceuticals, setting it apart from its counterparts .

Sequence

X

Dates

Last modified: 04-14-2024

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